4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone
CAS No.: 1208074-78-5
Cat. No.: VC5895053
Molecular Formula: C8H2BrF5O
Molecular Weight: 288.999
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1208074-78-5 |
---|---|
Molecular Formula | C8H2BrF5O |
Molecular Weight | 288.999 |
IUPAC Name | 1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanone |
Standard InChI | InChI=1S/C8H2BrF5O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H |
Standard InChI Key | DKUKINAWWPPFAN-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone features a benzene ring substituted with bromine at the 4' position and fluorine atoms at the 2', 2, 2, 6' positions, coupled with a trifluoroacetyl group (-COCF₃). The IUPAC name, 1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanone, reflects this substitution pattern.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₂BrF₅O | |
Molecular Weight | 288.999 g/mol | |
CAS Number | 1208074-78-5 | |
IUPAC Name | 1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanone | |
SMILES Notation | C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)Br |
The compound’s InChIKey (DKUKINAWWPPFAN-UHFFFAOYSA-N) facilitates database searches and computational modeling. Fluorine’s electronegativity and bromine’s polarizability create electron-deficient regions, enhancing reactivity in nucleophilic substitutions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone involves sequential halogenation and fluorination steps. A common approach begins with 2,6-difluoroacetophenone, which undergoes bromination at the para position using brominating agents like N-bromosuccinimide (NBS) under radical conditions. Subsequent trifluoroacetylation introduces the -COCF₃ group via Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) .
Reaction Mechanism
-
Bromination:
-
Trifluoroacetylation:
Yield optimization requires precise temperature control (typically 0–5°C) to minimize side reactions.
Industrial and Research Applications
Pharmaceutical Intermediates
Fluorinated aromatic ketones are pivotal in drug discovery due to their metabolic stability and bioavailability. This compound serves as a precursor for kinase inhibitors and antiviral agents, where fluorine atoms enhance binding affinity to hydrophobic enzyme pockets . For example, derivatives of this compound have shown promise in preclinical studies targeting hepatitis C virus (HCV) NS5B polymerase .
Agrochemical Development
In agrochemistry, the compound’s bromine moiety facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate herbicides and fungicides. A 2023 study demonstrated its use in synthesizing fluopyram analogues, which exhibit systemic activity against Botrytis cinerea in vineyards.
Comparative Analysis with Structural Isomers
The 6'-bromo-2,2,2,2',3'-pentafluoroacetophenone isomer (CAS 1208076-48-5) shares the same molecular formula but differs in substituent positions. This structural variation alters electronic distribution, rendering the 6'-bromo isomer less reactive in electrophilic substitutions but more stable under acidic conditions.
Table 3: Isomer Comparison
Property | 4'-Bromo Isomer | 6'-Bromo Isomer |
---|---|---|
Reactivity in SNAr | High (due to para Br position) | Moderate (meta Br position) |
Thermal Stability | Decomposes at 150°C | Stable up to 180°C |
Applications | Pharmaceuticals | Material science |
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